molecular formula C19H14ClNO4S2 B3711300 2-[(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

2-[(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

Cat. No.: B3711300
M. Wt: 419.9 g/mol
InChI Key: VYIFANUQCQAGLC-CXUHLZMHSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a thiazolidine ring, and a carboxylic acid group . The presence of these groups suggests that the compound could participate in a variety of chemical reactions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the thiazolidine ring and the attachment of the benzyl and carboxylic acid groups . The Cannizzaro reaction, which involves the disproportionation of an aldehyde to an equimolar mixture of primary alcohol and carboxylic acid, could potentially be involved .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzyl group could participate in electrophilic aromatic substitution reactions . The carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were volatile, it could pose inhalation risks. If it were reactive, it could pose risks related to chemical burns or reactions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-[(5E)-5-[[5-[(2-chlorophenyl)methyl]-2-hydroxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4S2/c20-14-4-2-1-3-12(14)7-11-5-6-15(22)13(8-11)9-16-18(25)21(10-17(23)24)19(26)27-16/h1-6,8-9,22H,7,10H2,(H,23,24)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIFANUQCQAGLC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=C3C(=O)N(C(=S)S3)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 2
2-[(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 3
2-[(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-[(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 5
2-[(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 6
2-[(5E)-5-({5-[(2-CHLOROPHENYL)METHYL]-2-HYDROXYPHENYL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

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